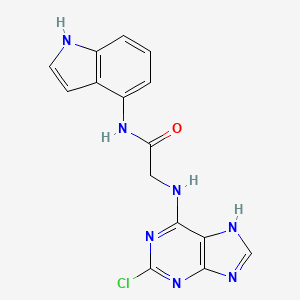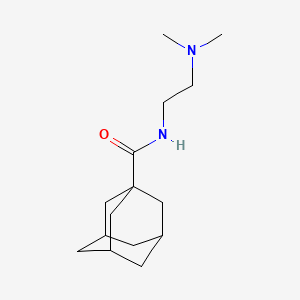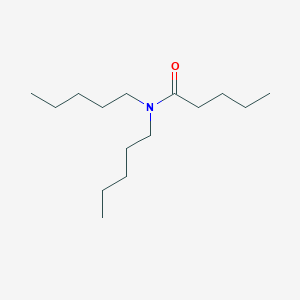![molecular formula C16H13FN4O2 B12166116 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide](/img/structure/B12166116.png)
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound with a molecular formula of C16H13FN4O2 and a molecular weight of 312.2984 . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves multiple steps. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another approach involves the use of mechanochemical synthesis, which is a green chemistry method that uses choline chloride-based deep eutectic solvents as catalysts . This method is environmentally friendly and efficient, reducing reaction times and minimizing waste production .
化学反応の分析
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . Similarly, this compound may exert its effects by targeting key enzymes or receptors involved in cellular processes .
類似化合物との比較
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be compared to other quinazolinone derivatives and fluorinated pyridines. Similar compounds include:
Fluoroquinolones: These compounds are known for their antibacterial activity and are widely used in clinical settings.
Quinazolinone derivatives: These compounds exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Fluorinated pyridines: These compounds are used in various applications, including pharmaceuticals and agrochemicals.
特性
分子式 |
C16H13FN4O2 |
|---|---|
分子量 |
312.30 g/mol |
IUPAC名 |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c17-11-4-5-13-12(9-11)16(23)21(10-20-13)8-7-19-15(22)14-3-1-2-6-18-14/h1-6,9-10H,7-8H2,(H,19,22) |
InChIキー |
MUWAGOYMXJVPOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12166038.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12166058.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B12166059.png)



![4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12166091.png)
![4-chloro-2-(1H-tetrazol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12166093.png)
![ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12166100.png)
![2-(2,6-dimethylmorpholin-4-yl)-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12166120.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12166127.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166135.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]glycine](/img/structure/B12166139.png)
